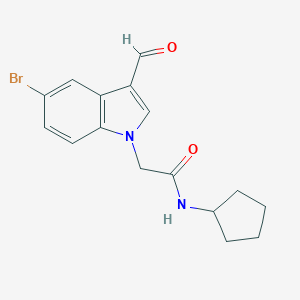
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide, also known as BRD3308, is a chemical compound that has been studied extensively in scientific research. It is a small molecule that has shown potential in various therapeutic applications due to its unique structure and mechanism of action.
作用机制
The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide involves the inhibition of certain enzymes and proteins that are involved in various diseases. For example, the compound has been shown to inhibit the activity of the protein BRD4, which is involved in cancer and inflammation. 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide binds to the protein and prevents it from functioning properly, thereby inhibiting the disease. The exact mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide is still being studied, and more research is needed to fully understand its therapeutic potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide have been studied extensively in scientific research. The compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. In addition, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
实验室实验的优点和局限性
The advantages of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments include its high purity and high yield, which make it easy to work with. In addition, the compound has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments. For example, the compound may not be effective in all disease models, and more research is needed to identify its optimal therapeutic applications.
未来方向
There are many future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide. One area of research is to identify new therapeutic applications for the compound. For example, it may have potential in treating other inflammatory diseases or viral infections. Another area of research is to optimize the synthesis method to improve the yield and purity of the final product. In addition, more research is needed to fully understand the mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide and its targets. Overall, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide is a promising compound that has shown potential in various therapeutic applications, and more research is needed to fully realize its potential.
合成方法
The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide involves a multi-step process that has been described in detail in scientific literature. The starting material for the synthesis is 5-bromo-3-formylindole, which is reacted with cyclopentylamine to form the intermediate product. This intermediate is then reacted with acetic anhydride to form the final product, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide. The synthesis process has been optimized to yield high purity and high yield of the final product.
科学研究应用
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases. The research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide has been focused on identifying its targets and understanding its mechanism of action.
属性
分子式 |
C16H17BrN2O2 |
|---|---|
分子量 |
349.22 g/mol |
IUPAC 名称 |
2-(5-bromo-3-formylindol-1-yl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C16H17BrN2O2/c17-12-5-6-15-14(7-12)11(10-20)8-19(15)9-16(21)18-13-3-1-2-4-13/h5-8,10,13H,1-4,9H2,(H,18,21) |
InChI 键 |
ZAUDGFQLUFNNLI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
规范 SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
amino]acetamide](/img/structure/B297393.png)